Disperse blue 124

Description

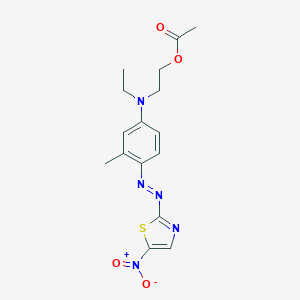

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJVAFLGGPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864562 | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15141-18-1, 61951-51-7 | |

| Record name | Disperse Blue 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Epidemiology and Clinical Aspects of Disperse Blue 124 Induced Dermatitis

Global and Regional Prevalence of Disperse Blue 124 Allergic Contact Dermatitis

Allergic contact dermatitis from textile dyes, particularly this compound, is believed to be more common than previously reported. nih.gov Diagnosis is often missed due to low clinical awareness and the absence of specific allergens in standard patch test series. nih.govresearchgate.net

While the exact prevalence in the general population is not well-documented, studies on patients with suspected allergic contact dermatitis provide insights into the incidence of sensitization to this compound. In a review of 54 studies conducted between 1990 and 2012, the average prevalence of sensitization to this compound in screening studies was greater than 1%. nih.govresearchgate.net Another review noted that the incidence of dye dermatitis varied from 1% to 15.9%, depending on the geographical location, patient population, and the range of dyes included in patch testing. nih.gov

A retrospective study of 788 patients with problematic eczema found that 40 individuals (approximately 5%) reacted to one or more textile dyes. nih.gov Of these 40 patients, 32 (80%) had a positive reaction to this compound. nih.govresearchgate.net These findings suggest that textile dye allergy is a notable issue in patients with eczema. nih.gov

Table 1: Prevalence of Positive Patch Test Reactions to Disperse Dyes in Patients with Suspected Contact Dermatitis

| Study/Region | Number of Patients Tested | Prevalence of Positive Reaction to this compound |

| German, Austrian, and Swiss study (2001/2002) | 3041 | 1.3% (to a mix of Disperse Blue 106/124) |

| Italian studies (multiple) | Not specified | 1.7% - 2.1% |

| Retrospective study (North America) | 271 (tested with textile series) | 11.8% (32 of 271) |

Data compiled from multiple sources. nih.govovid.com

Occupational contact dermatitis due to disperse dyes has been documented among textile industry workers. lu.se Workers involved in the dyeing and finishing processes of textiles are at a higher risk of developing sensitization. The hands are a common site for occupational textile contact dermatitis. researchgate.net

Beyond the textile industry, occupational exposure has been reported in other professions where uniforms are mandatory. For instance, cases of allergic contact dermatitis to Disperse Blue 106 and 124 have been described in airline personnel, highlighting that uniforms can be an occupational hazard. nih.govresearchgate.net

Clinical Presentation and Characterization of this compound-Related Dermatitis

The clinical manifestations of this compound-induced dermatitis are typical of allergic contact dermatitis. dermnetnz.org

The dermatitis is most commonly characterized by eczematous lesions (74.2% of cases). researchgate.net Symptoms can appear within hours or days after contact with the offending textile and include redness, swelling, itching, and fluid-filled blisters. dermnetnz.orgvanderbend.nl Severe cases can lead to widespread autoeczematization reactions. nih.govresearchgate.net

The anatomical distribution of the lesions typically corresponds to areas of direct and prolonged contact with dyed textiles, especially where there is increased friction and sweating. dermnetnz.orgescholarship.org Common sites include:

Waistband area dermnetnz.orgescholarship.org

Upper thighs and buttocks dermnetnz.orgescholarship.org

Axillary folds escholarship.org

Popliteal fossae (behind the knees) escholarship.org

Neck (from collars) escholarship.org

In non-occupational cases, the trunk and lower limbs are predominantly affected, while in textile workers, the hands are more commonly involved. researchgate.net Atypical presentations can also occur, such as dermatitis localized to a surgical scar due to contact with dyed undergarments, which can complicate diagnosis. nih.govresearchgate.net

When a patient presents with dermatitis in a pattern suggestive of textile contact, several potential causes need to be considered. The differential diagnosis includes:

Irritant contact dermatitis: Caused by the physical properties of the fabric or chemical irritants other than allergens.

Allergic contact dermatitis to other textile chemicals: This includes other classes of dyes and finishing agents like formaldehyde resins. researchgate.net

Atopic dermatitis: Pre-existing atopic dermatitis can be exacerbated by contact with textiles.

Other dermatological conditions: Psoriasis, seborrheic dermatitis, and fungal infections can sometimes mimic the appearance of contact dermatitis.

Patch testing is the gold standard for diagnosing allergic contact dermatitis and differentiating it from other conditions. dermnetnz.org A positive patch test to this compound, in conjunction with a clinical history of dermatitis related to textile exposure, confirms the diagnosis. semanticscholar.org

Patient Demographics and Identified Risk Factors for this compound Sensitization

Certain demographic factors and exposures increase the risk of developing an allergy to this compound.

A notable demographic finding is a higher prevalence of textile dye allergy in females. researchgate.net This is often attributed to the types of clothing worn, such as synthetic liners in women's garments. nih.gov

Identified risk factors for sensitization include:

Atopic dermatitis: Patients with a history of atopic dermatitis may be more susceptible to developing textile dye allergies. researchgate.net

Fabric type: this compound is primarily used to dye synthetic fibers. Therefore, wearing clothing made from 100% acetate (B1210297) or 100% polyester (B1180765), especially for liners, is a significant risk factor. nih.govvanderbend.nl These dyes are not tightly bound to the fibers and can leach out, particularly with moisture and friction. dermnetnz.org

Color of clothing: Dark-colored fabrics, such as black, blue, brown, and purple, are more likely to contain higher concentrations of sensitizing dyes like this compound. vanderbend.nl

New, unwashed clothing: New garments often have excess, unbound dye on the surface, which can easily transfer to the skin. dermnetnz.org

Compromised skin barrier: Any condition that disrupts the integrity of the skin, such as a surgical wound, can increase the absorption of allergens and the risk of sensitization. nih.gov

Immunological and Mechanistic Research on Disperse Blue 124 Sensitization

Immunological Mechanisms of Disperse Blue 124-Induced Skin Sensitization

The molecular initiating event in skin sensitization by chemicals like this compound is the covalent binding of the chemical to skin proteins. europa.eu Small chemical molecules with a molecular weight generally below 1000 Da, known as haptens, are typically not immunogenic on their own. To elicit an immune response, they must first bind to a larger carrier molecule, usually a protein, to form a hapten-carrier conjugate. creative-biolabs.com This process, termed haptenation, is considered the primary mechanism by which chemicals become antigens. europa.eu

This compound, a monoazo textile dye, is believed to function as a hapten. nih.govhuidziekten.nl Its electrophilic nature allows it to react with nucleophilic centers in skin proteins, forming stable covalent bonds. nih.goveurofins.com This binding alters the structure of the native protein, creating a neoantigen that the immune system recognizes as foreign. The formation of this hapten-protein complex is the critical first step in a complex immunological cascade that leads to allergic contact dermatitis. nih.govnih.gov The immunogenicity of the conjugate and the subsequent antibody response can be influenced by factors such as the number of hapten molecules attached to the carrier protein. creative-biolabs.comnih.gov

Following hapten-protein conjugation, a complex interplay between various skin cells orchestrates the sensitization phase of the immune response. Keratinocytes, the primary cells of the epidermis, are among the first to encounter the hapten-protein complex. They can be activated by chemical sensitizers, leading to the release of various pro-inflammatory signaling molecules. nih.govnih.gov

This initial response from keratinocytes plays a crucial role in the activation of resident immune cells, particularly dendritic cells (DCs). nih.govnih.gov Dendritic cells are professional antigen-presenting cells that constantly survey the skin for foreign substances. nih.gov In the presence of danger signals from activated keratinocytes and the hapten-protein conjugates, DCs become activated. nih.gov They then internalize and process the haptenated proteins, migrating from the skin to the draining lymph nodes. nih.gov In the lymph nodes, DCs present the processed antigen to naive T-cells, leading to their activation and proliferation, thus establishing immunological memory against the specific hapten. nih.gov Coculture models that incorporate both keratinocytes and dendritic cells are valuable tools for studying these intricate cellular interactions in vitro. nih.govnih.gov

In Vitro Sensitization Potential Assessment of this compound and Related Dyes

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method designed to model the molecular initiating event of skin sensitization—covalent protein binding. europa.eueurofins.com The assay quantifies the reactivity of a test chemical towards synthetic peptides containing either cysteine or lysine, which are amino acids with nucleophilic side chains commonly found in proteins. eurofins.com The depletion of these peptides after a 24-hour incubation with the test chemical is measured by high-performance liquid chromatography (HPLC). eurofins.com The percentage of peptide depletion is then used to classify the chemical's reactivity potential, which correlates with its skin sensitization potential. europa.eunih.gov

Studies have demonstrated that azobenzene (B91143) disperse dyes, a class to which this compound belongs, react covalently with nucleophilic peptides in a dose-dependent manner. nih.govbohrium.com This reactivity suggests that these dyes can function as haptens, initiating the sensitization process. nih.gov The rate of this binding reactivity has been found to correlate with the electrophilic properties of the dyes. nih.govbohrium.com While specific DPRA data for this compound is not detailed in the available literature, the results for related dyes strongly support the mechanistic relevance of this assay for assessing its potential to form covalent bonds with proteins. nih.gov

Table 1: DPRA Reactivity Classification This table illustrates the general classification scheme used in the Direct Peptide Reactivity Assay to predict sensitization potential based on peptide depletion.

| Mean Cysteine/Lysine Depletion | Reactivity Class | Prediction |

|---|---|---|

| 0% ≤ Mean Depletion < 6.38% | Minimal Reactivity | Non-sensitizer |

| 6.38% ≤ Mean Depletion < 22.62% | Low Reactivity | Sensitizer (B1316253) |

| 22.62% ≤ Mean Depletion < 42.47% | Moderate Reactivity | Sensitizer |

Cell-based in vitro assays are used to model the complex cellular interactions that occur during the induction of skin sensitization. The Loose-Fit Coculture-Based Sensitization Assay (LCSA) is one such method that utilizes primary human keratinocytes and allogenic dendritic cell-related cells to test for the sensitizing and irritative properties of substances. nih.govopenagrar.de This assay provides a more comprehensive biological picture than simple chemical reactivity tests by incorporating key cellular players like keratinocytes and dendritic cells. fao.org

In a study utilizing the LCSA, this compound was evaluated alongside several other disperse dyes and their metabolites. nih.gov The results of this assay categorized this compound as an "extreme sensitizer". nih.govopenagrar.de This finding correlates well with data from local lymph node assays (LLNA) and human data, supporting the LCSA as a suitable test system for analyzing crucial properties of substances relevant to allergy induction. nih.govresearchgate.net

Table 2: LCSA Sensitization Potential of Various Disperse Dyes and Related Compounds

| Substance | LCSA Sensitization Category |

|---|---|

| This compound (DB124) | Extreme Sensitizer |

| Disperse Yellow 3 (DY3) | Extreme Sensitizer |

| Disperse Orange 37/76 (DO37) | Extreme Sensitizer |

| Disperse Blue 106 (DB106) | Extreme Sensitizer |

| Disperse Red 1 (DR1) | Extreme Sensitizer |

| Disperse Orange 3 (DO3) | Extreme Sensitizer |

| Para-phenylenediamine (pPD) | Strong Sensitizer |

| Disperse Blue 1 (DB1) | No Sensitizing Potential |

Source: Data derived from Sonnenburg et al., Archives of Toxicology, 2012. nih.govopenagrar.de

Cross-Reactivity Profiles of this compound with Other Disperse Dyes

Cross-reactivity occurs when the immune system reacts to a substance that is structurally similar to the one it was originally sensitized to. In the context of textile dye allergies, this is a significant clinical issue. This compound exhibits a strong and well-documented cross-reactivity with Disperse Blue 106. huidziekten.nlnih.gov These two dyes share similar chemical structures, which is the likely basis for the immune system's inability to distinguish between them. nih.gov

Patch testing studies of patients with allergic contact dermatitis frequently show simultaneous positive reactions to both Disperse Blue 106 and this compound. nih.govresearchgate.net In one study, 59% of patients who tested positive to either Disperse Blue 106 or this compound reacted to both. researchgate.net This high rate of co-sensitization has led to the recommendation that one of these dyes serve as a screening allergen for textile dye dermatitis. researchgate.net While cross-reactivity with Disperse Blue 106 is the most prominent, patients sensitized to this compound may also show reactions to other disperse dyes, though this is less common and can sometimes be attributed to impurities in patch test preparations or co-exposure from textile manufacturing processes. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| Disperse Blue 1 | DB1 |

| Disperse Blue 106 | DB106 |

| This compound | DB124 |

| Disperse Orange 3 | DO3 |

| Disperse Orange 37/76 | DO37 |

| Disperse Red 1 | DR1 |

| Disperse Yellow 3 | DY3 |

| Para-phenylenediamine | pPD |

| Cysteine |

Identification of Common Cross-Sensitizers (e.g., Disperse Blue 106)

Research has consistently identified a significant relationship between sensitization to this compound and other disperse dyes, most notably Disperse Blue 106. nih.govresearchgate.netnih.govhuidziekten.nl These two dyes are common causes of textile dermatitis. nih.govdermnetnz.orgescholarship.org The chemical similarity between these dyes is believed to be the basis for immunological cross-reactions.

A study conducted between 1996 and 2000 involving 6,478 patients patch tested with a series of seven textile dyes found that cross-reactions between Disperse Blue 106 and this compound were observed in 59% of patients who tested positive to either one or both of these dyes. nih.gov Another retrospective study of 788 patients found that of the 40 patients who reacted positively to one or more textile dyes, a majority reacted to both Disperse Blue 106 (82.5%) and this compound (80%). nih.govresearchgate.net This high rate of co-reactivity underscores the strong allergenic relationship between these two compounds.

Disperse Blue 106 is a well-documented cross-sensitizer to this compound. huidziekten.nl This cross-reactivity is a critical consideration in the diagnosis and management of textile dye allergies. The frequent simultaneous sensitization suggests that individuals allergic to one of these dyes are highly likely to react to the other.

Table 1: Co-reactivity Rates of this compound and Disperse Blue 106 in Patients with Textile Dye Allergy

| Study Population | Number of Patients with Textile Dye Allergy | Percentage Reacting to this compound | Percentage Reacting to Disperse Blue 106 |

| Retrospective study of 788 patients | 40 | 80% | 82.5% |

| Patch test population (1996-2000) | 437 | Not specified | Not specified |

Data extracted from a retrospective study of 788 patients and a study of 6,478 consecutive patients. nih.govnih.govresearchgate.net

Implications for Patch Test Series Composition and Diagnostic Accuracy

The high frequency of allergy to this compound and its cross-reactivity with Disperse Blue 106 have significant implications for the composition of patch test series and the accuracy of diagnosis for textile dye dermatitis. nih.govresearchgate.net Due to their prevalence as allergens, it has been recommended that either Disperse Blue 106 or this compound be used as a screening allergen for textile dye contact dermatitis. nih.gov In response to such findings, a textile dye mix that includes both Disperse Blue 106 and this compound is now incorporated into many baseline patch test series, such as the European Baseline Series. dermnetnz.org

However, the diagnostic accuracy of patch testing with these dyes is complicated by the presence of impurities in the test preparations. nih.govresearchgate.net Investigations have revealed that commercial patch test preparations of both Disperse Blue 106 and this compound are often impure. nih.govresearchgate.netnih.gov A study involving 21 patients with known allergies to these dyes found that approximately 25% of the individuals reacted only to impurities within the commercial dye preparations and not to the purified main compound. nih.govresearchgate.netlu.se

In this study, patients were tested with both commercial and purified versions of the dyes, as well as with thin-layer chromatography (TLC) strips to separate the components. The results showed a discrepancy in reactions. For instance, while 15 patients reacted to the commercial this compound dilution series, only 10 reacted to the purified version. nih.govresearchgate.net Furthermore, of the 12 patients who tested positive to the TLC strips of commercial this compound, 5 did not react to the main spot containing the primary dye but to other spots representing impurities. nih.govresearchgate.net This indicates that a significant portion of positive patch test results may be attributable to contaminants rather than the named allergen itself, posing a challenge to accurate diagnosis and prevention. nih.govresearchgate.net The need for quality control and the use of purified allergens in patch testing is therefore crucial for improving diagnostic validity. nih.gov

Table 2: Patient Reactions to Commercial vs. Purified Disperse Dyes

| Test Preparation | Number of Patients Positive (Disperse Blue 106) | Number of Patients Positive (this compound) |

| Commercial Dilution Series | 16 | 15 |

| Purified Dilution Series | 10 | 10 |

| TLC Strips (Total Positive) | 13 | 12 |

| TLC Strips (Positive to Impurities Only) | 4 | 5 |

Data from a study of 21 patients allergic to Disperse Blue 106 and/or this compound. nih.govresearchgate.net

Toxicological Profiles of Disperse Blue 124 Beyond Sensitization

Genotoxicity and Mutagenicity Assessments of Disperse Blue 124

Genotoxicity and mutagenicity assessments are crucial for understanding the potential of chemical substances to induce genetic damage, which can lead to mutations and potentially cancer.

In Vitro Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test)

In vitro studies using mammalian cells are instrumental in evaluating the genotoxic and mutagenic potential of substances. One study assessed the effects of C.I. Disperse Blue 291, a commercial dye containing an aminoazobenzene compound, on the human hepatoma cell line HepG2. researchgate.net The study employed the comet assay and the micronucleus test to detect DNA damage and chromosomal irregularities. researchgate.net The results indicated that the dye was both genotoxic and mutagenic to these mammalian cells. researchgate.net Another study evaluated various textile dyes, including this compound, for their sensitizing and irritant properties in a co-culture system of human keratinocytes and dendritic cell-related cells. nih.gov While this study focused on sensitization, it highlights the use of in vitro models to assess the biological activity of these dyes. nih.gov

Correlation with Potential Formation of Azo Cleavage Products and Aromatic Amines

A significant concern with azo dyes like this compound is their potential to break down, through a process called reductive cleavage, into constituent aromatic amines. alzdiscovery.org Some of these aromatic amines are known or suspected carcinogens. alzdiscovery.orgscbt.com The biotransformation of disperse dyes can lead to the formation of these harmful amines, which pose toxicological and ecological risks. researchgate.net

One of the potential cleavage products of this compound is 2-amino-5-nitrothiazole (B118965). ca.gov This compound has been used as an intermediate in the manufacturing of disperse azo dyes. ca.govinchem.org Studies on 2-amino-5-nitrothiazole have shown it to be mutagenic in bacteria. inchem.org The International Agency for Research on Cancer (IARC) has concluded there is limited evidence for its carcinogenicity in experimental animals. inchem.org Another potential cleavage product is 3'-Amino-4'-methoxyacetanilide. epa.goveuropa.eu While comprehensive toxicological data for this specific compound is limited, the broader class of arylamines, which includes these cleavage products, contains many compounds that are potent poisons to the blood-forming system and can lead to tumor formation with chronic exposure. scbt.comszabo-scandic.com

Cytotoxicity and Cellular Impairment by this compound

Cytotoxicity studies investigate the ability of a substance to cause damage to cells.

Effects on Cell Viability in Mammalian Cell Lines (e.g., Keratinocytes, Epithelial Cells)

Research has demonstrated that this compound can impair the viability of mammalian cells. A study investigating several disperse dyes found that this compound significantly decreased the viability of mouse keratinocytes (MPEK-BL6 line) and intestinal porcine epithelial cells (IPEC-J2 cells) after just one day of exposure. nih.gov The toxic effect on cell viability was comparable to that of a known toxic compound, p-phenylenediamine (B122844) (PPD). nih.gov This reduction in cell viability was observed as early as 3 hours after exposure. nih.govnih.govresearchgate.net The study utilized the CellTox Green Cytotoxicity Assay, which measures membrane integrity, to quantify cell death. nih.gov The toxicity of this compound was noted to be significant, while some other disperse dyes with larger molecular weights did not exhibit the same level of toxicity. nih.govresearchgate.net

The following table summarizes the observed effects of this compound on the viability of different mammalian cell lines.

| Cell Line | Exposure Duration | Observed Effect on Cell Viability | Reference |

| Mouse Keratinocytes (MPEK-BL6) | 1 day | Significantly decreased | nih.gov |

| Intestinal Porcine Epithelial Cells (IPEC-J2) | 3 hours - 1 day | Significantly decreased | nih.govresearchgate.netresearchgate.net |

Disruption of Mitochondrial Respiration and Glycolytic Pathways

Mitochondria are essential for cellular energy production, and their dysfunction can lead to cell death. Studies have shown that this compound can disrupt mitochondrial function. In both mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2), this compound was found to impair mitochondrial function as early as 3 hours after exposure. nih.govnih.gov

Specifically, this compound significantly inhibited the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration. nih.gov This effect was observed even at low concentrations in IPEC-J2 cells. nih.gov Furthermore, the Extracellular Acidification Rate (ECAR), a measure of glycolysis, was also altered in IPEC-J2 cells exposed to this compound at both high and low concentrations. nih.gov The disruption of these critical energy pathways highlights a significant mechanism of this compound's cytotoxicity.

The table below details the impact of this compound on mitochondrial and glycolytic functions.

| Cell Line | Parameter | Exposure Duration | Observed Effect | Reference |

| Intestinal Porcine Epithelial Cells (IPEC-J2) | Oxygen Consumption Rate (OCR) | 3 hours - 1 day | Significantly inhibited | nih.gov |

| Mouse Keratinocytes (MPEK-BL6) | Oxygen Consumption Rate (OCR) | 3 hours | Significantly inhibited | nih.gov |

| Intestinal Porcine Epithelial Cells (IPEC-J2) | Extracellular Acidification Rate (ECAR) | 1 day | Altered (at high and low concentrations) | nih.gov |

Exploration of Potential Systemic Toxicity and Other Adverse Health Outcomes

The potential for systemic toxicity arises if a substance is absorbed into the bloodstream and distributed throughout the body. szabo-scandic.com For disperse dyes like this compound, which are lipophilic and have a relatively low molecular weight, skin penetration is a possibility. nih.gov Entry into the bloodstream, potentially through cuts or abrasions, could lead to systemic injury. szabo-scandic.comscbt.com

Studies in Drosophila melanogaster (fruit flies) have provided some insights into the potential systemic effects of this compound. researchgate.netnih.gov When fed to the larvae, this compound caused a dose-dependent increase in the activity of acetylcholinesterase, an important enzyme in the nervous system. researchgate.netnih.gov It also altered the activities of antioxidant enzymes such as Catalase (CAT) and Superoxide dismutase (SOD), and led to a dose-dependent increase in Xanthine oxidase and lipid peroxidation levels. researchgate.netnih.gov These findings suggest that this compound can induce oxidative stress and disrupt key enzymatic activities, which are potential mechanisms for systemic toxicity. nih.gov While these studies were not conducted in mammals, they point to the need for further investigation into the potential for this compound to cause systemic health effects in humans. researchgate.netresearchgate.net

Environmental Occurrence, Fate, and Ecotoxicological Implications of Disperse Blue 124

Occurrence and Distribution of Disperse Blue 124 in Environmental Compartments

Presence in Textile Products and Consumer Goods

This compound is an azo dye primarily used in the textile industry to color synthetic and sometimes natural fibers. chemotechnique.se Its application is widespread due to its effectiveness in dyeing materials that are otherwise difficult to color. The dye is known for producing dark shades such as navy blue, brown, black, purple, and some greens. chemotechnique.sevanderbend.nl

The dye is most frequently found in fabrics made of 100% acetate (B1210297) and 100% polyester (B1180765). vanderbend.nl However, its use extends to a broader range of materials, including nylon, acrylic, lycra/spandex, and blends. chemotechnique.secutaneousallergy.org Consequently, this compound can be present in a wide variety of consumer goods. Common apparel items containing this dye include polyester blouses, pants, garment linings, stockings, tights, and swimwear. chemotechnique.sevanderbend.nl Beyond clothing, it can also be found in other textile products like bedding. vanderbend.nlcutaneousallergy.org Due to its allergenic potential, it has been recommended that on precautionary grounds, this compound should no longer be used in textiles. bund.de

Table 1: Consumer Products Potentially Containing this compound

| Category | Product Examples | Fabric Types |

|---|---|---|

| Apparel | Blouses, pants, stockings, tights, swimwear, exercise clothing | 100% Polyester, 100% Acetate, Nylon, Lycra/Spandex |

| Linings | Garment linings | Polyester, Acetate |

| Home Textiles | Bedding | Polyester, Acetate |

Release into Aquatic Ecosystems via Textile Dyeing Wastewater Effluents

The textile dyeing process is a significant source of water pollution, and dyes like this compound are released into aquatic environments through wastewater effluents. mdpi.comsustainability-directory.com Textile industries consume vast quantities of water, with an estimated 150-200 liters required to dye just one kilogram of fabric. mdpi.com A substantial portion of the dyes used, estimated at 10-15%, does not fix to the fabric and is lost to the wastewater during the dyeing and subsequent washing stages. mdpi.com

This unfixed dye, including this compound, contributes to highly colored effluents characterized by high chemical oxygen demand (COD) and biochemical oxygen demand (BOD). sustainability-directory.com The discharge of this wastewater, often without adequate treatment, poses a serious threat to aquatic ecosystems. sustainability-directory.comnih.gov The presence of the dye in water bodies reduces light penetration, which inhibits the photosynthesis of aquatic plants and algae, leading to a decrease in dissolved oxygen levels. pisrt.orgcabidigitallibrary.org This disruption can have cascading negative effects on the entire aquatic food web. pisrt.org Furthermore, many dyes are designed to be stable and resistant to degradation, leading to their persistence in the environment. cabidigitallibrary.org

Detection in Indoor Dust and Air

Textile fibers from clothing, upholstery, and other consumer goods can be shed and accumulate in the indoor environment, particularly in household dust. Recent studies have identified azobenzene (B91143) disperse dyes, the class to which this compound belongs, as a contaminant in indoor dust samples. nih.gov

In one comprehensive study of 124 house dust samples, various azobenzene disperse dyes were detected with frequencies ranging from 11% to 89%. nih.gov For the dyes that were found in over half of the samples, the geometric mean concentrations ranged from 32.4 to 360 nanograms per gram of dust. nih.gov The presence of these dyes in dust is a potential pathway for human exposure, especially for young children who have more direct contact with dust through crawling and hand-to-mouth behaviors. nih.gov While research specifically quantifying this compound in indoor air is less common, its presence in dust suggests that inhalation of resuspended dust particles is a possible, albeit less characterized, exposure route.

Environmental Fate and Persistence of this compound

Biodegradation Pathways and Microbial Decolorization Mechanisms

The environmental fate of this compound is heavily influenced by microbial activity. As an azo dye, its molecular structure is characterized by one or more azo groups (-N=N-), which are the primary targets for microbial degradation. wikipedia.org The biodegradation of azo dyes is typically a two-step process involving anaerobic and aerobic stages. researchgate.net

Under anaerobic (oxygen-deficient) conditions, various microorganisms, including bacteria and fungi, can cleave the azo bond. researchgate.netmdpi.com This process, known as azoreduction, is catalyzed by enzymes called azoreductases. nih.gov The cleavage of the azo bond breaks down the dye's chromophore, resulting in the loss of color (decolorization) and the formation of intermediate compounds, which are typically colorless aromatic amines. mdpi.com

These resulting aromatic amines may then be further degraded under aerobic (oxygen-rich) conditions. researchgate.net A variety of bacterial genera, such as Klebsiella, Pseudomonas, Bacillus, and Enterobacter, have been shown to effectively decolorize textile wastewater containing disperse and other azo dyes. jksus.orgisca.me Fungi, particularly white-rot fungi like Aspergillus sp., also play a significant role in dye degradation through the action of powerful extracellular enzymes like laccases and peroxidases. nih.govmdpi.com

Table 2: Microbial Genera Involved in Azo Dye Decolorization

| Microbial Group | Genera | Degradation Mechanism |

|---|---|---|

| Bacteria | Pseudomonas, Bacillus, Enterobacter, Klebsiella | Azoreductase activity under anaerobic conditions, followed by aerobic degradation of amines. jksus.orgisca.me |

| Fungi | Aspergillus, Pycnoporus, Trichosporon | Secretion of extracellular ligninolytic enzymes (laccases, peroxidases) that oxidize dye molecules. nih.govnih.govmdpi.com |

| Yeasts | Candida, Saccharomyces | Azoreductase activity leading to reductive cleavage of azo bonds. nih.gov |

Photolytic Degradation Studies and Environmental Half-Lives

In addition to biodegradation, this compound can be degraded through photolysis, the breakdown of compounds by light. However, dyes are designed to have high photolytic stability to prevent fading, which means they are generally resistant to natural light degradation. wikipedia.org Studies comparing the effects of artificial light and natural sunlight on various dyes showed that degradation was at least 10 times slower in natural sunlight, suggesting a long environmental persistence. epa.gov

To enhance the degradation process, advanced oxidation processes (AOPs) are often studied. These methods utilize highly reactive hydroxyl radicals to break down dye molecules. Photocatalytic degradation, a type of AOP, has been investigated for disperse dyes. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), and a source of UV radiation. scialert.netresearchgate.net When irradiated with UV light, the catalyst generates hydroxyl radicals that attack and decompose the dye molecule. tuiasi.ro The efficiency of this process can be further improved by adding an oxidant like hydrogen peroxide (H₂O₂). scialert.netresearchgate.net While specific studies on the photocatalytic degradation of this compound are limited, research on the closely related Disperse Blue 1 has shown that using a UV/TiO₂/H₂O₂ process can effectively degrade the dye. researchgate.net The complete degradation ultimately breaks the dye down into less harmful products like carbon dioxide and water. tuiasi.ro Due to their inherent stability, a precise environmental half-life for this compound is not well-established, but its resistance to natural degradation pathways suggests it is a persistent environmental contaminant. wikipedia.orgepa.gov

Adsorption and Sorption Behavior in Soil and Sediment Matrices

The fate of this compound in the environment is significantly influenced by its interaction with solid matrices like soil and sediment. Sorption, which includes adsorption and precipitation reactions on particle surfaces, is a key process that controls the mobility and bioavailability of chemicals in the environment. mdpi.commdpi.com The properties of the soil or sediment, such as organic matter content and mineral composition, as well as the chemical's own properties, determine the extent and mechanism of sorption. mdpi.com

For disperse dyes, which are characteristically hydrophobic, sorption onto soil and sediment is a primary mechanism for their removal from the water column. ohsu.edu The organic matter content in marine sediments, for instance, has been shown to have a positive correlation with the sorption of other dyes, indicating that environments richer in organic carbon are more likely to accumulate these compounds. mdpi.com

Kinetic studies on the removal of this compound from aqueous solutions using adsorbents have shown that the process is influenced by factors such as temperature. In one study, the percentage of dye removal increased with temperature, rising from 64.72% at 20°C to 87.64% at 40°C after 180 minutes. researchgate.net The experimental data for the adsorption of this compound has been found to fit a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the dye and the adsorbent. researchgate.net

Table 1: Kinetic Parameters for this compound Adsorption This table illustrates how temperature can affect the rate of adsorption, based on data from a pseudo-second-order kinetic model.

| Temperature (°C) | Rate Constant (k₂) | Percentage Removal (after 180 min) |

| 20 | 0.0064 | 64.72% |

| 30 | 0.0069 | 71.65% |

| 40 | Not specified | 87.64% |

Source: Adapted from kinetic study data. researchgate.net

Ecotoxicological Impact Assessments of this compound on Biota

Effects on Aquatic Organisms and Ecosystem Health

Disperse dyes can be toxic to aquatic life, including fish and invertebrates, with effects ranging from acute lethality at high concentrations to chronic sublethal impacts on reproduction, growth, and development at lower levels. sustainability-directory.comnih.gov Research on this compound has demonstrated that it can impair cell viability and mitochondrial function in animal cell lines, which suggests a potential for toxicity at the organism level. researchgate.net

Beyond direct toxicity, the presence of dyes in water bodies degrades water quality by increasing color and turbidity. sustainability-directory.com This can significantly reduce light penetration into the water, which in turn hinders the photosynthetic activity of aquatic plants and algae. sustainability-directory.com Since these organisms form the base of most aquatic food webs, their decline can have cascading effects throughout the ecosystem. sustainability-directory.com

The ecotoxicological impact of a chemical is often quantified using standard tests on representative aquatic organisms. These tests determine concentrations that cause adverse effects, such as the median effective concentration (EC50) or the median lethal concentration (LC50). While specific EC50/LC50 data for this compound were not available in the reviewed literature, the table below provides examples of such values for other dyes and chemicals to illustrate how aquatic toxicity is measured.

Table 2: Examples of Acute Ecotoxicity Data for Aquatic Organisms This table presents representative ecotoxicity values for various substances to demonstrate the range of sensitivities among different aquatic species. These values are not for this compound but serve as an illustrative guide.

| Chemical | Test Organism | Endpoint | Value |

| Methylene Blue | Daphnia magna (Water flea) | 48-h EC50 | 61.5 µg/L |

| Methylene Blue | Daphnia magna (Water flea) | 24-h LC50 | 149.0 µg/L |

| Sodium Tungstate | Daphnia magna (Water flea) | 48-h EC50 | >95.5 mg/L |

| Sodium Tungstate | Pseudokirchneriella subcapitata (Green alga) | 72-h ErC50 | 31 mg/L |

| Sodium Tungstate | Danio rerio (Zebrafish) | 96-h LC50 | >106 mg/L |

Source: Data compiled from various ecotoxicological studies. mdpi.comnih.gov

Potential for Bioaccumulation in Environmental Food Chains

Bioaccumulation is a process where an organism absorbs a substance from its environment and food at a rate faster than it can eliminate it, leading to the substance accumulating in its tissues. epa.gov When this occurs, the concentration of the substance can increase at successively higher levels in the food chain, a process known as biomagnification. epa.gov

Some disperse dyes and their degradation products may have the potential to bioaccumulate in organisms. sustainability-directory.com This is a particular concern for compounds that are persistent in the environment and are lipophilic (fat-soluble), as they can be stored in the fatty tissues of animals. sustainability-directory.comepa.gov The accumulation of toxic substances can lead to adverse health effects that become more severe in predators at the top of the food chain. sustainability-directory.com While the potential for bioaccumulation exists for certain disperse dyes, specific studies quantifying the bioaccumulation factor (BAF) or bioconcentration factor (BCF) for this compound are not widely available.

Analytical Methodologies for the Detection and Quantification of Disperse Blue 124

Extraction Techniques for Disperse Blue 124 from Diverse Matrices

The initial and crucial step in the analysis of this compound is its effective extraction from the sample matrix. The choice of extraction protocol is highly dependent on the nature of the sample, whether it is a textile, an environmental sample, or a biological specimen.

Optimized Protocols for Textile Matrix Extraction

The most common source of human exposure to this compound is through contact with dyed textiles. chemotechnique.se Therefore, robust extraction methods for these materials are well-established. A widely adopted procedure involves ultrasonic-assisted extraction.

A typical protocol involves extracting the textile sample with methanol (B129727) in an ultrasonic bath, often at an elevated temperature (e.g., 50-70°C) for a specified duration, such as 15 to 30 minutes. lcms.czsgs.comlabrulez.com Some methods may use different solvents or solvent mixtures, such as 80% acetonitrile/water, or may involve a subsequent centrifugation step to separate the extract from the solid textile material. sciex.com The resulting supernatant can then be filtered and, if necessary, concentrated or reconstituted in a suitable solvent before instrumental analysis. lcms.cz For instance, the German standard method DIN 54231 provides a framework for the extraction and analysis of disperse dyes from textiles. labrulez.comwaters.com

Table 1: Optimized Protocols for Textile Matrix Extraction of this compound

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Extraction Solvent | Methanol | 80% Acetonitrile/Water | Chloroform |

| Extraction Technique | Ultrasonic Bath | Not specified | Not specified |

| Temperature | 70°C sgs.com | Not specified | Not specified |

| Duration | Not specified | Not specified | Not specified |

| Post-Extraction | Instrumental analysis by HPLC-DAD/MS sgs.com | Not specified | Separation by TLC nih.gov |

| Reference | KS K 0736:2014 sgs.com | Sciex (2021) sciex.com | Lisi et al. (1996) nih.gov |

Methods for Environmental (Water, Air, Dust) and Biological Sample Preparation

Beyond textiles, the presence of this compound in environmental and biological samples is of increasing concern.

Water: For water samples, a common approach involves spectrophotometric quantification following the creation of a calibration curve with standard solutions of the dye. laccei.org

Air: In workplace environments, air sampling can be performed by drawing a known volume of air through a cellulose (B213188) filter. The dye adsorbed onto the filter is then extracted with a solvent like methanol for subsequent analysis. researchgate.net

Dust: House dust can be a significant reservoir for textile-shed dyes. High-resolution mass spectrometry has been used to analyze azobenzene (B91143) disperse dyes, including likely this compound, in house dust samples. nih.gov The extraction of these dyes from dust is a critical preparatory step for such analyses.

Biological Samples: While specific optimized protocols for this compound from biological matrices are less commonly detailed in public literature, the general principles of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be applied to isolate the compound from complex biological fluids or tissues before instrumental analysis. The decomposition of this compound during some extraction processes has been noted, highlighting the need for carefully optimized methods. scribd.com

Chromatographic and Spectrometric Analytical Platforms for Identification and Quantification

Following extraction, various chromatographic and spectrometric techniques are employed for the precise identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a UV-Vis detector is a widely used and robust method for the analysis of this compound. sgs.comlabrulez.com This technique separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

The DAD or UV-Vis detector then measures the absorbance of the eluting compounds at specific wavelengths, allowing for their identification and quantification. For this compound, the analysis is often carried out in a reverse-phase system using a C18 column. researchgate.netlew.ro The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). researchgate.net

Table 2: HPLC-DAD/UV-Vis Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Ultra C18 | C18 |

| Mobile Phase | Acetonitrile: Ammonium acetate (B1210297) solution (45:55, v/v) researchgate.net | 100 mM ammonium acetate/acetonitrile gradient |

| Detection | Diode Array Detector (DAD) researchgate.net | UV detection |

| Application | Workplace air analysis researchgate.net | Synthetic food colorants (general method) lew.ro |

| Reference | Dobrzyńska et al. (2016) researchgate.net | Mureșan et al. (2011) lew.ro |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are increasingly the methods of choice. satra.comyoungin.com These techniques couple the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

LC-MS/MS provides a high degree of confidence in compound identification and is capable of detecting very low concentrations of this compound. lcms.czsciex.com High-Resolution Mass Spectrometry (HRMS) offers even greater mass accuracy, which aids in the unequivocal identification of the compound and can help in the characterization of unknown related substances. nih.gov These methods are particularly valuable for complex matrices where co-eluting interferences might be present. youngin.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique that can be used for the screening and preliminary identification of this compound. labrulez.comwaters.com In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action.

This process separates the components of the sample. While TLC is generally considered a qualitative or semi-quantitative technique, it can be a useful tool for initial screening before more sophisticated and quantitative analyses like HPLC or LC-MS are performed. nih.govresearchgate.netdaneshyari.com For instance, it has been used in the analysis of dyes extracted from textiles to identify the presence of this compound. nih.gov

Method Validation and Performance Characteristics in Research Applications

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info These values are crucial for determining the suitability of a method for trace-level analysis.

Several studies have reported the LOD and LOQ for this compound using various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). The specific values can vary depending on the instrumentation, sample matrix, and the specific method parameters employed. lcms.czmdpi.com

One study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the screening and quantitation of 47 synthetic dyes in textiles reported the LOD and LOQ for this compound. lcms.cz In this research, the performance of the method was evaluated, and the limits were established to ensure the reliable detection and quantification of the dye at low concentrations. lcms.cz Another method, employing electrically enhanced liquid-phase microextraction coupled with high-performance liquid chromatography, determined the detection limit of this compound to be between 0.30 and 0.75 ng/mL. researchgate.net

The determination of these limits is often based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. d-nb.infomdpi.com For instance, the LOD may be defined as a signal-to-noise ratio of 3:1, while the LOQ is typically set at a ratio of 10:1. d-nb.info

Table 1: Examples of LOD and LOQ for Disperse Dyes in Analytical Studies

| Analyte | Method | Matrix | LOD | LOQ |

| This compound | LC-MS/MS | Textiles | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL |

| Disperse Dyes (general) | Electrically enhanced liquid-phase microextraction-HPLC | Wastewater | 0.30–0.75 ng mL(-1) | - |

| Disperse Blue 1 | HPLC-DAD | Workplace Air | 0.52 ng/mL | 1.6 ng/mL |

This table presents a range of reported LOD and LOQ values for disperse dyes, including this compound, from different research applications to illustrate the variability based on the analytical method and matrix. lcms.czresearchgate.netresearchgate.net

Evaluation of Matrix Effects and Recovery Rates

When analyzing complex samples such as textiles or environmental extracts, the sample matrix can significantly influence the analytical signal, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy of the quantification. Therefore, the evaluation of matrix effects and the determination of recovery rates are essential steps in method validation. biotage.com

Recovery is a measure of the efficiency of an extraction method, indicating the percentage of the analyte that is successfully recovered from the sample matrix during the sample preparation process. biotage.com

A study on the analysis of 47 synthetic dyes in textiles, including this compound, investigated matrix effects and recovery. lcms.cz The research found that this compound exhibited a strong matrix effect, with values ranging from 31.0% to 50.9% at concentrations of 10 ng/mL and 50 ng/mL. lcms.cz This indicates significant signal suppression caused by the textile matrix. Despite this, the recovery of the dyes was generally high, ranging from 81.8% to 114.1% at 10 ng/mL and from 84.9% to 104.1% at 50 ng/mL, demonstrating the effectiveness of the extraction procedure. lcms.cz

Another study utilizing an electrically enhanced liquid-phase microextraction technique reported enrichment factors of 96–162, which corresponded to recoveries ranging from 48% to 81%. researchgate.net These findings highlight the importance of carefully optimizing sample preparation methods to minimize matrix effects and ensure acceptable recovery rates for accurate quantification of this compound.

Table 2: Matrix Effects and Recovery Rates for Disperse Dyes in a Textile Analysis Study

| Analyte | Concentration | Matrix Effect (%) | Recovery (%) |

| This compound | 10 ng/mL | 31.0 - 50.9 | 81.8 - 114.1 |

| This compound | 50 ng/mL | 31.0 - 50.9 | 84.9 - 104.1 |

This table summarizes the reported matrix effects and recovery rates for this compound at two different concentrations in a study analyzing textile samples. lcms.cz

Inter-Laboratory Comparative Studies and Method Harmonization

While specific inter-laboratory studies focusing solely on this compound are not extensively documented in the public domain, the principles of such studies are well-established in the field of analytical chemistry. For the analysis of regulated substances like certain disperse dyes, participation in proficiency testing schemes is often a requirement for laboratory accreditation.

The goal of method harmonization is to ensure that different laboratories, using potentially different equipment and slight variations of a method, can produce comparable and reliable results. This is particularly important for regulatory purposes, where consistent data is essential for ensuring compliance with standards. The process of an inter-laboratory comparison typically involves a coordinating body that prepares and distributes the test samples. The participating laboratories analyze the samples and report their results, which are then statistically evaluated. compalab.org The evaluation often includes calculating z-scores, which indicate how far a laboratory's result deviates from the consensus value. compalab.org

The insights gained from these studies can lead to refinements in analytical methods, improved training for analysts, and greater confidence in the comparability of data generated by different organizations. For a compound like this compound, which is of concern due to its allergenic properties, harmonized and validated analytical methods are vital for consistent monitoring and risk assessment. nih.gov

Regulatory Frameworks, Risk Assessment, and Mitigation Strategies for Disperse Blue 124

International and National Regulatory Landscape Governing Disperse Blue 124

Regulatory oversight of this compound varies by jurisdiction, with a notable focus on its properties as a potent skin sensitizer (B1316253). nih.govlgcstandards.comwikipedia.org This has led to its inclusion in various chemical inventories and the establishment of specific rules under major chemical safety programs.

Within the European Union, this compound is subject to the provisions of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. europa.eueuropa.eu The European Chemicals Agency (ECHA) identifies this compound as a substance that may cause an allergic skin reaction, assigning it the GHS hazard statement H317. nih.gov

A significant action under REACH was the amendment of Annex XVII through Commission Regulation (EU) 2020/2081, which specifically targets hazardous substances in tattoo and permanent make-up inks. europa.eueuropa.eueuropa.eu This regulation was enacted after ECHA prepared a dossier assessing the health risks of chemicals used in tattooing. europa.eu The framework for this restriction was based on hazard classifications under the CLP Regulation, including skin sensitization. europa.eueuropa.eu

Furthermore, this compound is listed as a restricted substance under the criteria for the EU Ecolabel for textile products, an environmental standard aimed at limiting the use of hazardous substances in manufacturing. umweltzeichen.ateuropa.eu There have also been proposals submitted by member states like France and Sweden to ECHA to restrict a wide range of skin-sensitizing substances, including this compound, in textiles and other consumer articles. tuv.com

This compound is listed on several national chemical inventories, which serve as catalogs of industrial chemicals permitted for use within a country. These include the Australian Industrial Chemicals Introduction Scheme (AICIS) and the New Zealand Environmental Protection Authority (EPA) inventory. nih.gov

Concentration limits for this compound have been established for specific consumer products, primarily driven by its allergenic potential. ctcgroupe.comregatta.com

For tattoo inks and permanent make-up, the EU has implemented a harmonized and stringent limit. Under Commission Regulation (EU) 2020/2081, which amends REACH Annex XVII, this compound is restricted to a maximum concentration of 0.1% by weight in mixtures for tattooing purposes. nih.goveuropa.eueuropa.eutukes.fi

For textile articles, the regulatory landscape is less harmonized. While there is no overarching EU-wide concentration limit for this compound as an allergen in textiles, several national regulations and industry standards exist. For instance, the German Food and Feed Code (LFGB) restricts many disperse dyes, including this compound, to less than 75 mg/kg. satra.com Many brands and retailers adhere to their own Restricted Substances Lists (RSLs), which often specify a limit of 50 mg/kg for allergenic disperse dyes in textiles that come into contact with skin. ctcgroupe.com Some corporate RSLs are even stricter, setting limits as low as 1 mg/L in extract for carcinogenic and allergenic dyes. regatta.com The Australian assessment went furthest, recommending a complete prohibition on its use in clothing. industrialchemicals.gov.au

Below is a table summarizing the regulatory and industry-standard concentration limits for this compound.

| Product Category | Jurisdiction/Standard | Concentration Limit | Reference |

|---|---|---|---|

| Tattoo & Permanent Make-up Inks | European Union (REACH Annex XVII) | ≤ 0.1% by weight | nih.goveuropa.eutukes.fi |

| Textile Articles | Germany (LFGB) | < 75 mg/kg | satra.com |

| Textile Articles | Common Industry RSLs | ≤ 50 mg/kg | ctcgroupe.com |

| Textile Articles | Regatta Ltd RSL | ≤ 1 mg/L (in extract) | regatta.com |

| Clothing Textiles | Australia (AICIS Recommendation) | Not to be used | industrialchemicals.gov.au |

Human Health and Environmental Risk Assessment Methodologies for this compound

The risk assessment for this compound involves characterizing its intrinsic hazards and evaluating the potential for human exposure through various routes. This process utilizes both computational modeling and advanced laboratory methods.

Assessing exposure to this compound requires considering different scenarios and pathways. For workers in dye manufacturing and textile finishing industries, both dermal and inhalation routes are relevant. europa.eu Dermal exposure for workers has been estimated using computational tools like the EASE model, which predicted exposures in the range of 0.1-1 mg/cm² per day. europa.eu

For consumers, exposure is primarily dermal, through contact with dyed textiles, but oral exposure is also a critical consideration, especially for children who might suck on garments. europa.eumdpi.com Modeling consumer dermal exposure is complex, as it depends on factors like the dye concentration in the fabric, its migration into sweat, and the rate of mass transfer to the skin. rivm.nl

To create more reliable data for these models, researchers are increasingly using advanced in vitro systems that mimic human tissues. These include three-dimensional (3D) human reconstructed skin models (such as Epiderm™) and specific human cell lines like immortalized keratinocytes (HaCaT) and hepatic cells (HepaRG). mdpi.comnih.gov These models allow for the study of organ-specific cytotoxicity and genotoxicity under conditions that better simulate human physiological responses, such as varying sweat pH levels. mdpi.comnih.gov

The primary hazard associated with this compound is its potential to cause allergic contact dermatitis, and it is formally classified as a skin sensitizer. nih.govlgcstandards.comwikipedia.org This characteristic is the main driver for its regulation.

Regulatory frameworks provide a structured approach to characterizing these hazards and prioritizing action. The ECHA's process for restricting substances in tattoo inks is a clear example. europa.eu It began with a request from the European Commission, followed by the creation of a comprehensive risk assessment dossier by ECHA, which evaluated substances based on their hazard classifications under the CLP Regulation (e.g., carcinogenicity, skin sensitization). europa.eueuropa.eu This hazard-driven framework led directly to the establishment of binding concentration limits. europa.eu

Similarly, the risk assessment by Australia's AICIS characterized the sensitization potential of a this compound analogue as an "unreasonable risk" to consumers when used in clothing, leading to a recommendation to prohibit that specific use. industrialchemicals.gov.au

Voluntary eco-labels and industry standards also function as risk prioritization frameworks. Programs like bluesign® and OEKO-TEX® restrict or ban substances classified with specific hazards. nih.govbluesign.com For example, the bluesign® standard explicitly forbids the use of dyes classified as skin sensitizers (H317) for certain applications and mandates high color fastness to perspiration to minimize dye migration and mitigate consumer risk. bluesign.com

Advanced Wastewater Treatment Technologies for this compound Removal

The treatment of textile effluents containing this compound is crucial due to the dye's persistence and potential environmental and health impacts. Advanced wastewater treatment technologies offer effective methods for the removal and degradation of this compound. These technologies can be broadly categorized into physical, chemical, and biological processes.

Physical Adsorption and Membrane Separation Processes

Physical treatment methods are widely employed for the removal of dyes from wastewater due to their efficiency and operational simplicity. Adsorption and membrane filtration are two of the most prominent physical processes for targeting compounds like this compound.

Adsorption is a surface phenomenon where dye molecules (adsorbate) are removed from the liquid phase by accumulating on the surface of a solid material (adsorbent). The effectiveness of adsorption depends on various factors, including pH, adsorbent dosage, initial dye concentration, and temperature. aatcc.orgresearchplateau.com A variety of low-cost and commercially available adsorbents have been investigated for the removal of this compound.

Research using Fuerte variety avocado seed waste as a biosorbent demonstrated significant removal of this compound. aatcc.orglaccei.org Kinetic studies showed that the adsorption process followed a pseudo-second-order model, indicating chemisorption. aatcc.org The optimal conditions for removal were found to be a pH of 2, an adsorbent dosage of 2 g/L, and a temperature of 40°C, achieving a removal efficiency of 87.64% for an initial dye concentration of 200 mg/L. aatcc.orglaccei.org Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active sites. aatcc.org For instance, at an initial concentration of 100 mg/L, increasing the avocado seed dosage from 0.5 g/L to 2.0 g/L increased the final removal percentage from 63.62% to 100% after 180 minutes.

Table 1: Effect of Adsorbent Dosage on this compound Removal by Avocado Seed

| Adsorbent Dosage (g/L) | Final Removal Percentage (%) | Time (minutes) |

|---|---|---|

| 0.5 | 63.62 | 180 |

| 1.0 | 82.24 | 180 |

| 1.5 | 97.72 | 180 |

| 2.0 | 100 | 180 |

Data derived from a study with an initial dye concentration of 100 mg/L and pH of 2.

Other materials like activated carbon prepared from date palm seeds and various clays (B1170129) have also been shown to be effective adsorbents for disperse dyes. researchgate.netpatsnap.com

Membrane Separation Processes , particularly nanofiltration (NF), have shown high efficiency in removing disperse dyes from textile wastewater. lingayasvidyapeeth.edu.in Nanofiltration membranes can effectively reject dye molecules while allowing water and some salts to pass through. Studies on the removal of various disperse dyes have demonstrated rejection rates of nearly 100%. lingayasvidyapeeth.edu.insemanticscholar.org The performance of nanofiltration is influenced by operating parameters such as transmembrane pressure and the concentration of the dye. For instance, increasing pressure generally enhances dye removal efficiency. lingayasvidyapeeth.edu.in The presence of salts like sodium chloride can also increase dye rejection rates. lingayasvidyapeeth.edu.in Furthermore, nanofiltration is effective in reducing the Chemical Oxygen Demand (COD) of the effluent, with removal efficiencies for disperse blue dyes approaching 100%. lingayasvidyapeeth.edu.in

Chemical Oxidation, Electrochemical Degradation, and Photocatalytic Methods

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like this compound into simpler, less harmful compounds. patsnap.comsemanticscholar.orgresearchgate.net These processes are considered powerful green technologies for wastewater treatment. patsnap.com

Chemical Oxidation methods include processes like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) and ozonation. These techniques can effectively decolorize and degrade disperse dyes. semanticscholar.org The hydroxyl radicals attack the chromophoric groups of the dye molecule, leading to its breakdown.

Electrochemical Degradation is another promising AOP for treating dye-laden wastewater. researchgate.net This process involves the degradation of pollutants through direct or indirect oxidation at the anode of an electrochemical cell. Studies on the electrochemical treatment of Disperse Blue 1 using graphite (B72142) electrodes showed that operational parameters such as current intensity, pH, and initial dye concentration significantly influence the degradation efficiency. aatcc.org For example, color removal of over 85% was achieved under optimal conditions. aatcc.org It was observed that lower current intensity and acidic pH (around 4) favored the degradation process. aatcc.org

Photocatalytic Methods involve the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals that can mineralize the dye molecules. europa.eumedicaljournals.se The photocatalytic degradation of various disperse dyes has been successfully demonstrated. medicaljournals.se The efficiency of the process is affected by factors like catalyst loading, pH, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂). wikipedia.org

Biological Remediation Approaches (e.g., Fungal and Bacterial Decolorization/Degradation)

Biological remediation utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to break down or decolorize pollutants. This approach is considered cost-effective and environmentally friendly. fabriclore.comecocult.com

Fungal Decolorization/Degradation has been shown to be effective for a range of dyes, including disperse dyes. ecocult.comroadmaptozero.comafirm-group.com White-rot fungi, in particular, produce extracellular ligninolytic enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which are non-specific and can degrade a wide variety of complex aromatic compounds, including dyes. researchgate.net The degradation process involves the oxidation of the dye molecules by these enzymes. roadmaptozero.com Fungal biomass can also contribute to dye removal through biosorption. roadmaptozero.com For example, Aspergillus sp. has demonstrated the ability to decolorize various anthraquinone (B42736) dyes, a class to which some disperse dyes belong. afirm-group.com

Bacterial Decolorization/Degradation is another key biological approach. cottonique.comgnest.org Bacteria can degrade dyes under both aerobic and anaerobic conditions. mst.dk Under anaerobic conditions, bacteria often cleave the azo bonds (if present) using azoreductase enzymes, leading to the formation of aromatic amines. researchgate.netmst.dk These amines can then be further mineralized, often under subsequent aerobic conditions. mst.dk This sequential anaerobic-aerobic treatment is considered an efficient method for the complete degradation of azo dyes. researchgate.net Bacterial consortia, containing multiple species, can often achieve better degradation rates than individual strains. researchgate.net

Research into Safer Alternatives and Sustainable Dyeing Practices to Minimize this compound Use

Given the allergenic potential and environmental concerns associated with this compound, significant research efforts are directed towards developing safer alternatives and implementing more sustainable textile processing methods.

Implementation of Green Chemistry Principles in Textile Dyeing Processes

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a product. researchplateau.comsustainability-directory.com In textile dyeing, this translates to several innovative and sustainable practices that can minimize the reliance on problematic dyes like this compound.

Key strategies include:

Use of Greener Solvents and Dyeing Media: Waterless dyeing technologies, such as supercritical carbon dioxide (scCO₂) dyeing, offer a significant advantage. semanticscholar.orgfabriclore.com In this process, scCO₂ acts as the solvent to transport disperse dyes into the polyester (B1180765) fiber, eliminating the need for water and associated wastewater treatment. fabriclore.com

Bio-based Dyes and Processes: There is growing interest in using natural dyes derived from plants, insects, and microorganisms. lingayasvidyapeeth.edu.infashionweek.berlin Companies are developing methods to produce dyes from bacteria, which can be a resource-efficient and biological alternative to synthetic pigments. fashionweek.berlin Enzymatic treatments (e.g., using laccases or peroxidases) are also a core component of green textile processing, used for functions like bioscouring and bleach cleanup, which reduces the need for harsh chemicals. aatcc.org

Innovative Dyeing Technologies:

Spin Dyeing (Dope Dyeing): This method involves adding the color pigment to the polymer melt before the fiber is extruded. fashionweek.berlin This process significantly reduces water (by ~75%) and chemical (~90%) consumption compared to traditional dyeing. fashionweek.berlin

Digital Printing: Inkjet-based digital printing is a more sustainable method that applies color directly to the fabric surface, reducing water, energy, and dye usage. roadmaptozero.comwyndly.com

Plasma and UV Technology: These physical pre-treatment methods can modify the surface of textile fibers to enhance dye uptake, thereby reducing the amount of dye and auxiliary chemicals needed. semanticscholar.orgfabriclore.com

By adopting these green chemistry principles and sustainable technologies, the textile industry can move towards a more environmentally responsible model, reducing its reliance on potentially harmful chemicals like this compound. researchgate.net

Concluding Remarks and Future Research Trajectories for Disperse Blue 124

Synthesis of Key Research Findings and Identification of Persistent Knowledge Gaps

Disperse Blue 124 is a monoazo dye belonging to the thiazole (B1198619) class, synthesized through the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 2-(Ethyl(m-tolyl)amino)ethyl acetate (B1210297). worlddyevariety.comchemicalbook.com Its primary industrial application is in the dyeing of synthetic textiles, particularly polyester (B1180765) and acetate, where its chemical properties lend themselves to producing brilliant and durable dark blue, black, brown, and purple shades. fnatchem.comchemotechnique.secymitquimica.comcutaneousallergy.org The dye is characterized by low water solubility and a lipophilic nature, which contributes to its effectiveness on hydrophobic fibers but also influences its environmental behavior. scbt.com